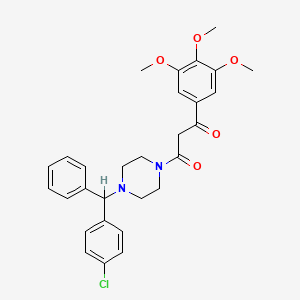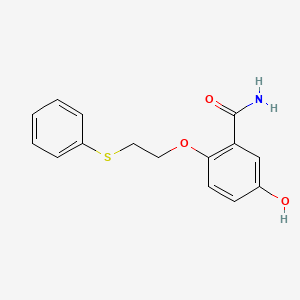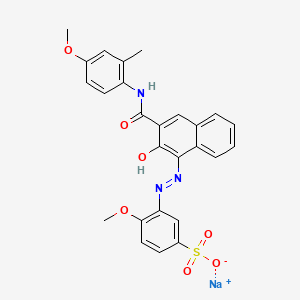
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intensity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-methoxy-o-toluidine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-(4-methoxy-o-tolyl)carbamoyl-1-naphthol under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce the sulfonate group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, facilitating binding and color change.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
- Sodium 3-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)-4-chlorobenzenesulphonate
Uniqueness
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring stable and intense dyes.
Propriétés
Numéro CAS |
25047-71-6 |
|---|---|
Formule moléculaire |
C26H22N3NaO7S |
Poids moléculaire |
543.5 g/mol |
Nom IUPAC |
sodium;3-[[2-hydroxy-3-[(4-methoxy-2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C26H23N3O7S.Na/c1-15-12-17(35-2)8-10-21(15)27-26(31)20-13-16-6-4-5-7-19(16)24(25(20)30)29-28-22-14-18(37(32,33)34)9-11-23(22)36-3;/h4-14,30H,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
Clé InChI |
DAEROULMYZMJRN-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


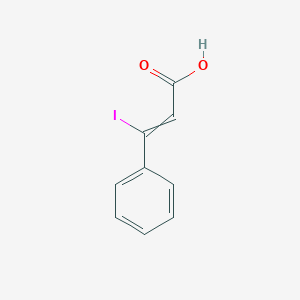
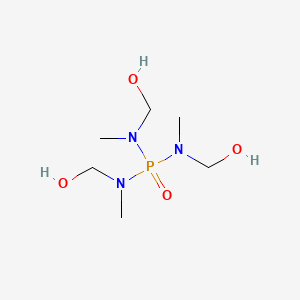


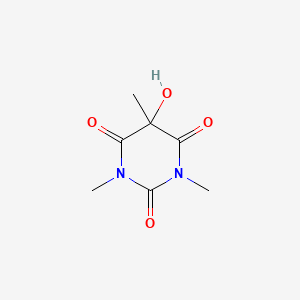

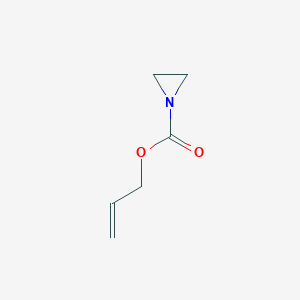
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
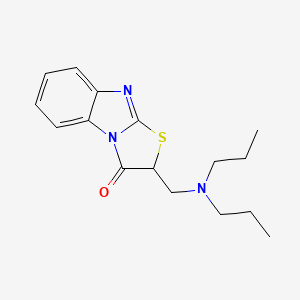
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
